5-Cyanogramine
Overview
Description
5-Cyanogramine, also known as 3-(Dimethylaminomethyl)-5-cyanoindole, is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.26 g/mol . It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. The compound is characterized by the presence of a cyano group (-CN) at the 5-position of the indole ring and a dimethylaminomethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Cyanogramine can be synthesized through several methods. One common synthetic route involves the reaction of 5-Cyanoindole with formaldehyde and dimethylamine in the presence of glacial acetic acid and 1,4-dioxane. The reaction is typically carried out at room temperature overnight, followed by evaporation and pH adjustment to isolate the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is often purified through recrystallization or other separation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5-Cyanogramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-Cyanogramine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyanogramine involves its interaction with specific molecular targets. The cyano group and the dimethylaminomethyl group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
5-Methylgramine: Similar structure but with a methyl group instead of a cyano group.
6-Cyanogramine: Similar structure but with the cyano group at the 6-position.
Uniqueness: 5-Cyanogramine is unique due to the specific positioning of the cyano group, which influences its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications .
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-15(2)8-10-7-14-12-4-3-9(6-13)5-11(10)12/h3-5,7,14H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPBIDDQPQFQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180203 | |
Record name | 5-Cyanogramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25514-67-4 | |
Record name | 5-Cyanogramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025514674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Cyanogramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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